molecular formula C11H10N2O2 B6054005 3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one

3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one

Cat. No.: B6054005
M. Wt: 202.21 g/mol
InChI Key: SJCDLTSFZSEESI-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one is a compound belonging to the quinoxalinone family, which is known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one can be achieved through various methods. One common approach involves the functionalization of quinoxalin-2(1H)-ones at the C-3 position. This can be done using metal-free visible-light-initiated direct C3 alkylation with unactivated alkyl iodides . Another method includes the use of photo-/electrocatalytic functionalization, which has emerged as a green and efficient approach for the synthesis of quinoxalin-2(1H)-one derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using environmentally benign and cost-effective methods. The use of visible-light and electrochemical catalysis has been highlighted as a sustainable approach for industrial production, reducing the need for hazardous reagents and high-energy conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to undergo C-H functionalization, leading to the formation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position with a hydroxyprop-1-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCDLTSFZSEESI-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.